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Compound of Interest

Methyl 2-amino-3-
Compound Name:
phenylpropanoate

Cat. No.: B155065

Spectroscopic Scrutiny: Confirming the
Structure of Methyl 2-amino-3-phenylpropanoate

A Comparative Guide to the Spectroscopic Analysis of Amino Acid Esters for Researchers,
Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and organic synthesis, unequivocal structure
confirmation is paramount. This guide provides a comparative spectroscopic analysis of Methyl
2-amino-3-phenylpropanoate against two structurally related alternatives: Ethyl 2-amino-3-
phenylpropanoate and Methyl 2-amino-3-(4-hydroxyphenyl)propanoate. Through a detailed
examination of Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS) data, we present a clear methodology for the structural
elucidation of these critical building blocks.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Methyl 2-amino-3-
phenylpropanoate and its analogues. This quantitative comparison highlights the subtle yet
significant differences in their spectral fingerprints, allowing for unambiguous identification.

Table 1: *H NMR Spectroscopic Data (CDClIs)
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Compound

Chemical Shift (6) ppm,
Multiplicity, (Coupling
Constant J, Hz)

Assignment

Methyl 2-amino-3-

phenylpropanoate

7.35-7.20 (m, 5H), 3.71 (s,
3H), 3.70 (dd, 1H, J=7.8, 5.4
Hz), 3.10 (dd, 1H, J=13.8, 5.4
Hz), 2.95 (dd, 1H, J=13.8, 7.8
Hz), 1.58 (br s, 2H)

Ar-H, -OCHs, a-H, B-H, B'-H, -
NH:2

Ethyl 2-amino-3-

phenylpropanoate

7.32-7.18 (m, 5H), 4.15 (q, 2H,
J=7.1Hz), 3.68 (t, 1H, J=6.4
Hz), 3.05 (dd, 1H, J=13.7, 6.4
Hz), 2.89 (dd, 1H, J=13.7, 6.4
Hz), 1.60 (s, 2H), 1.23 (t, 3H,
J=7.1 Hz)

Ar-H, -OCH2CHs, a-H, B-H, B'-
H, -NHz, -OCH2CHs

Methyl 2-amino-3-(4-
hydroxyphenyl)propanoate

7.00 (d, 2H, J=8.4 Hz), 6.70 (d,
2H, J=8.4 Hz), 3.68 (s, 3H),
3.61 (t, 1H, J=6.0 Hz), 2.95
(dd, 1H, J=13.8, 6.0 Hz), 2.83
(dd, 1H, J=13.8, 6.0 Hz), 1.55
(s, 2H)

Ar-H, Ar-H, -OCHs, a-H, B-H,
B'-H, -NH:z

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound

Chemical Shift (6) ppm

Assignment

Methyl 2-amino-3-

phenylpropanoate

175.5, 137.9, 129.3 (2C),
128.5 (2C), 126.8, 56.4, 52.1,
40.8

C=0, Ar-C (quat.), Ar-CH, Ar-
CH, Ar-CH, a-C, -OCHs, B-C

Ethyl 2-amino-3-

phenylpropanoate

175.0, 138.1, 129.3 (2C),
128.4 (2C), 126.7, 61.1, 56.5,
40.9, 14.2

C=0, Ar-C (quat.), Ar-CH, Ar-
CH, Ar-CH, -OCH2CHs, a-C, (-
C, -OCH2CHs

Methyl 2-amino-3-(4-
hydroxyphenyl)propanoate

175.8, 155.2, 130.3 (2C),
129.8, 115.4 (2C), 56.7, 52.1,
39.8

C=0, Ar-C-OH, Ar-CH, Ar-C
(quat.), Ar-CH, a-C, -OCHs, (-
C

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Table 3: IR Spectroscopic Data (cm~1)

Compound

Key Absorptions (cm~?)

Assignment

Methyl 2-amino-3-

phenylpropanoate

3380, 3300 (N-H stretch), 1735
(C=0 stretch), 1215 (C-O
stretch)

Amine, Ester carbonyl, Ester
Cc-O

Ethyl 2-amino-3-

phenylpropanoate

3385, 3310 (N-H stretch), 1730
(C=0 stretch), 1210 (C-O
stretch)

Amine, Ester carbonyl, Ester
C-O

Methyl 2-amino-3-(4-
hydroxyphenyl)propanoate

3600-3200 (broad, O-H
stretch), 3370, 3290 (N-H
stretch), 1738 (C=0 stretch),
1220 (C-O stretch)

Phenolic OH, Amine, Ester

carbonyl, Ester C-O

Table 4: Mass Spectrometry Data (El)

Compound

Molecular lon (m/z)

Key Fragment lons (m/z)
and Interpretation

Methyl 2-amino-3-

120 ([M-COOCHs]*), 91

179
phenylpropanoate ([C7H7]*, tropylium ion)
Ethyl 2-amino-3- 103 120 ([M-COOCH2CHs]*), 91
phenylpropanoate ([C7H7]*, tropylium ion)
Methyl 2-amino-3-(4- 105 136 ([M-COOCHSs]*), 107

hydroxyphenyl)propanoate

([HOCsH4CH2]™)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on

a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCIs) with

tetramethylsilane (TMS) as an internal standard (0.00 ppm). For *H NMR, data was acquired
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with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. For 13C NMR, a
proton-decoupled spectrum was obtained with a spectral width of 250 ppm, a relaxation delay
of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR)
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount
of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded
from 4000 to 400 cm~? with a resolution of 4 cm~* over 32 scans.

Mass Spectrometry (MS): Electron lonization Mass Spectrometry (EI-MS) was performed on a
mass spectrometer with an El source. The ionization energy was set to 70 eV. The sample was
introduced via a direct insertion probe, and the mass spectrum was scanned over a mass-to-
charge ratio (m/z) range of 50-500.

Visualization of Analytical Workflow and Molecular
Structure

To further clarify the process of structure confirmation, the following diagrams, generated using
Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key structural
features of Methyl 2-amino-3-phenylpropanoate that are identified by each technique.
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Caption: Workflow for Spectroscopic Structure Confirmation.

Methyl 2-amino-3-phenylpropanoate

Spectroscopic Correlations
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Caption: Key Structural Features and Their Spectroscopic Signatures.

 To cite this document: BenchChem. [Spectroscopic analysis of "Methyl 2-amino-3-
phenylpropanoate” for structure confirmation]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b155065#spectroscopic-analysis-of-methyl-2-
amino-3-phenylpropanoate-for-structure-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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